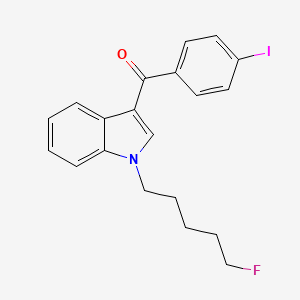

AM694 4-iodo isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AM694 4-iodo isomer is a potent synthetic cannabinoid (CB) with K i values of 0.08 and 1.44 nM for the CB 1 and CB 2 receptors, respectively . It is an analog of AM694 which contains a 4-iodophenyl group linked by methanone to the indole base . Its affinity for CB 1 and CB 2 receptors has not been determined .

Molecular Structure Analysis

AM694 4-iodo isomer is an analog of AM694 which contains a 4-iodophenyl group linked by methanone to the indole base . Its molecular formula is C20H19FINO .

Aplicaciones Científicas De Investigación

Molecular Structure Studies : Research by Penney and Sheldrick (1971) explored the molecular structure of a new isomer of P4S3I2, β-P4S3I2, and discussed its properties, including its molecular structure derived from P4S3 by the addition of iodine across a P–P bond (Penney & Sheldrick, 1971).

Nucleoside Antibiotic Synthesis : Jenkins, Verheyden, and Moffatt (1976) described the synthesis of the nucleoside antibiotic nucleocidin, involving the addition of iodine fluoride to certain compounds, demonstrating the role of iodine in synthesizing medically relevant compounds (Jenkins, Verheyden & Moffatt, 1976).

Fluorescent Switches : Golovkova, Kozlov, and Neckers (2005) synthesized photochromic dithienylethene moieties covalently attached to fluorescent iodo-BODIPY, demonstrating the application of iodine isomers in developing light-responsive materials (Golovkova, Kozlov & Neckers, 2005).

Heterofullerenes Research : A study by Chen et al. (1999) on C68X2 (X = N, B) heterofullerenes involved theoretical investigations of isomers, highlighting the significance of iodine isomers in understanding molecular structures and properties of complex organic compounds (Chen et al., 1999).

Photolysis of Iodoform : El-Khoury et al. (2009) studied the photolysis of iodoform in methanol, revealing insights into the behavior of iodine-containing compounds under UV light and their interaction with solvents (El-Khoury et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

AM694 4-iodo isomer is a potent synthetic cannabinoid . It primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by binding to them. It has Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors , respectively . This indicates a high affinity for these receptors, suggesting that the compound can effectively bind to and activate them.

Propiedades

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNGBBXXDDHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017330 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM694 4-iodo isomer | |

CAS RN |

1427325-92-5 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)

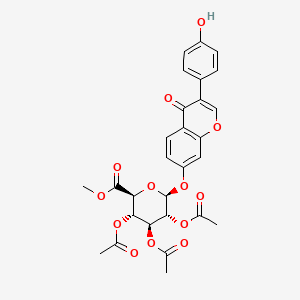

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)